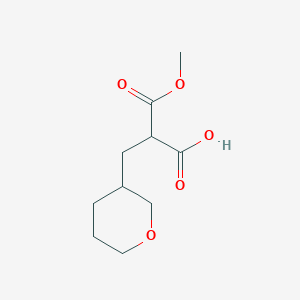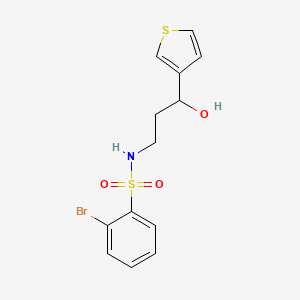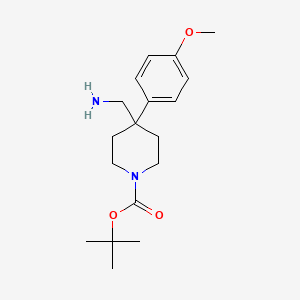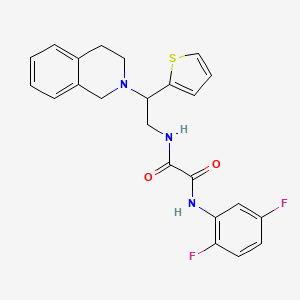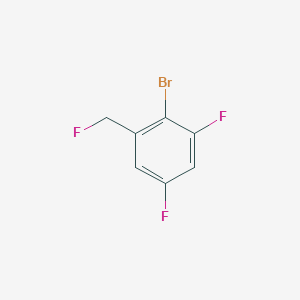
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene” is a chemical compound with the molecular formula C7H4BrF3 . It has a molecular weight of 225.01 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: FC1=CC(F)=C(Br)C(CF)=C1 . This indicates that the bromo, difluoro, and fluoromethyl groups are attached to a benzene ring .科学的研究の応用
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene, has been used in organometallic synthesis. It is prepared from 1,3-bis(fluoromethyl)benzene and utilized in various synthetic reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis
1-[18F]Fluoromethyl-4-methyl-benzene, another related compound, is synthesized from its bromo analogue, demonstrating the use of similar compounds in the radiosynthesis of bifunctional labelling agents (Namolingam et al., 2001).
Coordination Chemistry
The coordination chemistry of fluorocarbons like 1,3-bis(bromomethyl)-2-fluorobenzene, a structurally related compound, is explored to synthesize fluorocryptands. These are used to form complexes with alkali and alkaline earth metal ions, demonstrating a potential application in the study of metal ion interactions (Plenio et al., 1997).
Vibrational and Electronic Absorption Spectra
The study of trisubstituted benzenes like 1-bromo-3,5-difluoro-benzene provides insights into the vibrational and electronic absorption spectra of such compounds. This research is vital in understanding the physical properties of these molecules (Aralakkanavar et al., 1991).
Synthesis of Difluoro-GABA
2-Bromo-2,2-difluoroacetates, structurally similar to this compound, are used in radical reactions with vinyl ethers. This methodology has been applied in the synthesis of 3,3-difluoro-GABA, an important compound in the field of organic chemistry (Kondratov et al., 2015).
Synthesis of Silylthiophenes
A cascade reactive sequence involving 2-bromo-3,3,3-trifluoropropene, a compound similar to this compound, is used to prepare 2-aryl-3-fluoro-5-silylthiophenes. This showcases the versatility of such compounds in synthesizing complex organic molecules (Hirotaki & Hanamoto, 2013).
将来の方向性
作用機序
Target of Action
Brominated and fluorinated benzene derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . They can interact with a variety of biological targets depending on the specific compound they are incorporated into.
Mode of Action
The mode of action of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is likely to involve interactions with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding . The presence of bromine and fluorine atoms can enhance the compound’s ability to penetrate biological membranes due to their lipophilic nature .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different targets and pathways .
Pharmacokinetics
Brominated and fluorinated compounds are generally well absorbed and distributed in the body due to their lipophilic nature . They may undergo metabolic transformations, including dehalogenation, and are likely excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect its stability .
特性
IUPAC Name |
2-bromo-1,5-difluoro-3-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUROQYPIUNFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CF)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)
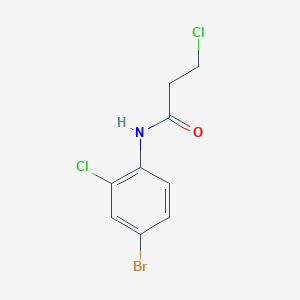
![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)
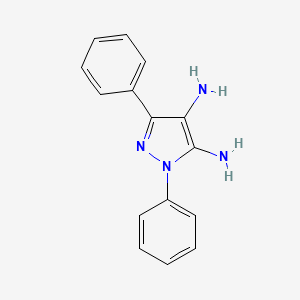
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
